molecular formula C21H21NO5 B2679828 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 1679342-47-2

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2679828
CAS No.: 1679342-47-2
M. Wt: 367.401
InChI Key: JFUXZGZNINVQMA-UNOMPAQXSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-methoxybenzylidene group at the C2 position and a diethylcarbamate functional group at the C6 position. Aurones are structurally related to flavonoids and have garnered interest for their antitumor, antiviral, and anti-inflammatory properties . The diethylcarbamate moiety in this compound may enhance metabolic stability and bioavailability compared to simpler hydroxylated analogs .

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)26-16-10-11-17-18(13-16)27-19(20(17)23)12-14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUXZGZNINVQMA-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the dihydrobenzofuran core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-methoxybenzyl)-3-hydroxy-2,3-dihydrobenzofuran-6-yl diethylcarbamate.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In the field of medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylidene group can interact with hydrophobic pockets in proteins, while the diethylcarbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The antitumor activity of aurones is highly dependent on substituents at the C2 benzylidene and C6 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aurone Analogs
Compound Name C2 Substituent C6 Substituent IC50 (Cancer Cell Lines) Key Findings References
(Z)-Target Compound 4-Methoxybenzylidene Diethylcarbamate Not reported Hypothesized to target tubulin based on SAR; diethylcarbamate may improve pharmacokinetics
Aurone 5a (1-Ethyl-5-methoxyindol-3-yl)methylene Oxyacetonitrile <100 nM (PC-3 prostate cancer) Inhibits tubulin polymerization via colchicine-binding site; no hERG inhibition; effective in zebrafish T-ALL model
Aurone 5b Pyridin-4-ylmethylene O-(2,6-Dichlorobenzyl) <100 nM (PC-3) High potency in leukemia cell lines; synergizes with standard chemotherapeutics
Compound 7h 3-(Naphthalen-1-yl)-1-phenylpyrazol-4-ylmethylene Diethylcarbamate Not reported Synthesized with 93% yield; structural emphasis on pyrazole-naphthyl hybrid
Compound 9d 3-(4-Bromophenyl)-1-(4-nitrophenyl)pyrazol-4-ylmethylene Diethylcarbamate Not reported Bromo and nitro groups may enhance electrophilic reactivity
Compound B5 Quinolin-7-ylmethylene Glycosylated acetate Not reported Demonstrated 63% synthetic yield; glycosylation may improve solubility

Key Research Findings

Tubulin Binding and Selectivity : Aurone 5a (IC50 <100 nM) shares structural similarities with the target compound, particularly the methoxybenzylidene group. Molecular docking confirms its binding to the colchicine site on tubulin, a mechanism likely applicable to the target compound due to shared pharmacophores .

Diethylcarbamate Functionalization : Compounds like 7h and 9d incorporate diethylcarbamate at C6, a strategy to replace metabolically unstable hydroxyl groups. While their activity data are unreported, this modification is hypothesized to enhance plasma stability and tissue penetration compared to hydroxylated analogs (e.g., aurone 5a) .

Heterocyclic Hybrids: Pyrazole- and indole-based substituents (e.g., 5a, 7h) demonstrate nanomolar potency, suggesting that electron-rich aromatic systems at C2 improve tubulin binding. The target compound’s 4-methoxybenzylidene group may offer intermediate electron-donating effects compared to bulkier heterocycles .

The target compound’s diethylcarbamate group may further reduce off-target interactions .

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a methoxybenzylidene group and a diethylcarbamate moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C20H23NO5\text{Molecular Formula C}_{20}\text{H}_{23}\text{N}\text{O}_5

This compound features several functional groups that may contribute to its biological activity, including:

  • Benzofuran core : Known for various pharmacological effects.
  • Methoxy group : Often associated with enhanced solubility and bioavailability.
  • Diethylcarbamate : May influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For example, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)10.0
A549 (Lung cancer)15.0

The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that the compound has a promising anticancer profile.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results from disk diffusion assays indicate that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to its cytotoxic effects.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds in the benzofuran class. For instance:

  • Study on Derivatives : Research on structurally similar benzofuran derivatives revealed promising anticancer activities through similar mechanisms involving apoptosis and ROS generation .
  • Glycogen Phosphorylase Inhibition : Some derivatives have shown potential as glycogen phosphorylase inhibitors, indicating a diverse range of biological activities within this chemical class .

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